N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide
Overview
Description
N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
The synthesis of N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is typically carried out in a microwave reactor under optimized conditions, including reaction time, solvent, and substrate amounts. After crystallization or flash chromatography, the final compound is isolated with good yields .
Chemical Reactions Analysis
N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of novel antibacterial and anticancer agents. Its furan ring structure is known to exhibit significant biological activity, making it a valuable scaffold for drug development. In organic synthesis, it serves as an intermediate for the preparation of various furan-based compounds. Additionally, it has applications in the industrial production of bio-based chemicals and materials[4][4].
Mechanism of Action
The mechanism of action of N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide involves its interaction with specific molecular targets and pathways. The furan ring structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it an effective antibacterial agent. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to anticancer effects .
Comparison with Similar Compounds
N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide can be compared with other similar compounds, such as N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate. These compounds share the furan ring structure but differ in their functional groups and overall molecular structure. The unique combination of the furan ring with the butyramide moiety in this compound contributes to its distinct biological and chemical properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-methylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-13-6-2-3-8-15(13)20-11-5-9-16(18)17-12-14-7-4-10-19-14/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPSJWQZNXVRPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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